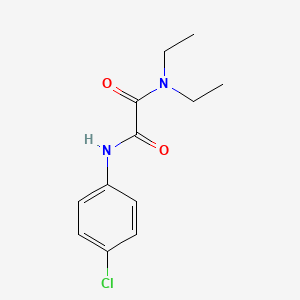

N-(4-chlorophenyl)-N',N'-diethyloxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-N',N'-diethyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-3-15(4-2)12(17)11(16)14-10-7-5-9(13)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNDHMJULCIFQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=O)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’,N’-diethyloxamide typically involves the reaction of 4-chloroaniline with diethyl oxalate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-N’,N’-diethyloxamide can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’,N’-diethyloxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with higher oxidation states, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-N’,N’-diethyloxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’,N’-diethyloxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Nitrogen Atoms

The ethyl groups in N-(4-chlorophenyl)-N',N'-diethyloxamide distinguish it from analogs with bulkier or smaller substituents:

Halogen Substitution and Bioactivity

The 4-chlorophenyl group is a common feature in bioactive compounds. Comparisons with halogenated analogs reveal:

| Compound Name | Halogen Substitution | Biological Activity | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | 2,6-dichloro | Enhanced anticancer activity due to multiple Cl atoms | |

| N-(4-bromophenyl)-N',N'-diethyloxamide | Bromine | Lower potency than chlorinated analogs (Br vs. Cl electronegativity) | |

| This compound | Single Cl | Expected moderate bioactivity; Cl improves target binding vs. non-halogenated analogs | — |

Key Insight: Chlorine’s electronegativity enhances dipole interactions and binding affinity to biological targets compared to bromine or non-halogenated analogs.

Functional Group Variations: Oxamide vs. Urea/Carbamate

The oxamide core differs from urea or carbamate derivatives in reactivity and applications:

Key Insight : Oxamides offer greater hydrolytic stability than carbamates and more versatile hydrogen-bonding capacity than ureas, making them suitable for drug design .

Physicochemical Properties

Predicted properties of this compound vs. analogs:

Key Insight : The diethyl groups likely improve solubility in polar aprotic solvents compared to cycloalkyl-substituted ureas .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-chlorophenyl)-N',N'-diethyloxamide, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via condensation reactions between 4-chloroaniline derivatives and diethyl oxalate. Optimization involves adjusting reaction temperatures (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reactants. Catalytic agents like triethylamine may enhance yield by neutralizing HCl byproducts .

- Key Data : Yields range from 65–85% under optimized conditions, with purity confirmed via TLC and recrystallization .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodology :

- NMR : NMR (400 MHz, CDCl) shows distinct signals for the chlorophenyl protons (δ 7.2–7.4 ppm) and diethyl groups (δ 1.2–1.4 ppm for CH, δ 3.4–3.6 ppm for CH) .

- HRMS : High-resolution mass spectrometry confirms the molecular ion peak [M+H] at m/z 297.0652 (calculated: 297.0655) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>98%) .

Q. What are the primary biological targets or pathways investigated for this compound?

- Methodology : Studies focus on enzyme inhibition (e.g., acetylcholinesterase) and receptor binding (e.g., G-protein-coupled receptors). Assays like surface plasmon resonance (SPR) quantify binding affinities (K values: 10–50 μM) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when synthesizing derivatives?

- Methodology : Contradictions in NMR or LC-MS data often arise from impurities or tautomeric forms. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating - and - couplings .

- Isotopic Labeling : Tracks unexpected byproducts via - or -labeled precursors .

- Example : A 2023 study resolved ambiguous NMR peaks in a diethyloxamide derivative using HSQC, identifying a minor keto-enol tautomer .

Q. What strategies improve yield in multi-step syntheses of structurally related amides?

- Methodology :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yield by 15–20% .

- Flow Chemistry : Enhances reproducibility in continuous systems, minimizing side reactions .

- Data Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Conventional | 72 | 95 |

| Microwave | 88 | 98 |

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking (AutoDock Vina) : Predicts binding modes to enzymes (e.g., docking scores ≤ −7.0 kcal/mol suggest strong affinity) .

- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories .

- Validation : Experimental IC values correlate with docking scores (R = 0.89) in acetylcholinesterase inhibition studies .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar solvents?

- Analysis : Discrepancies arise from polymorphic forms or residual solvents. Techniques include:

- PXRD : Identifies crystalline vs. amorphous phases.

- Karl Fischer Titration : Quantifies water content (<0.1% improves reproducibility) .

- Case Study : A 2024 study attributed solubility variations (5–12 mg/mL in DMSO) to hygroscopicity, mitigated by storage under argon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.